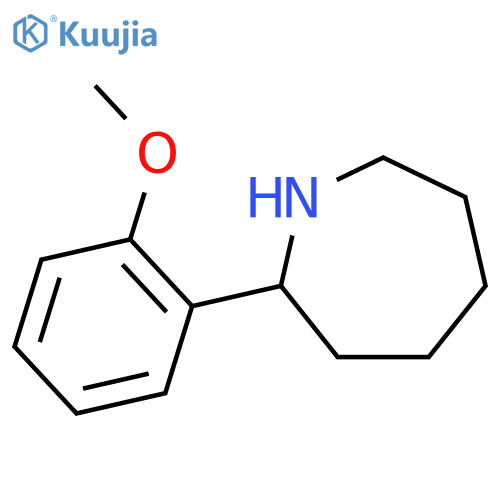

Cas no 383129-03-1 (1H-Azepine,hexahydro-2-(2-methoxyphenyl)-)

1H-Azepine,hexahydro-2-(2-methoxyphenyl)- 化学的及び物理的性質

名前と識別子

-

- 1H-Azepine,hexahydro-2-(2-methoxyphenyl)-

- 2-(2-AZEPANYL)PHENYL METHYL ETHER

- 2-(2-METHOXY-PHENYL)-AZEPANE

- AC1NFDV3

- AG-A-28251

- AG-F-34997

- CTK4H9677

- MolPort-003-991-855

- 2-(2-methoxyphenyl)azepane

- 383129-03-1

- AKOS011833328

- DTXSID10405507

-

- MDL: MFCD02663703

- インチ: InChI=1S/C13H19NO/c1-15-13-9-5-4-7-11(13)12-8-3-2-6-10-14-12/h4-5,7,9,12,14H,2-3,6,8,10H2,1H3

- InChIKey: QUGWHACTNJAVTB-UHFFFAOYSA-N

- SMILES: COC1=CC=CC=C1C2CCCCCN2

計算された属性

- 精确分子量: 205.14677

- 同位素质量: 205.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 183

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

- 互变异构体数量: 何もない

- Surface Charge: 0

- XLogP3: 2.5

じっけんとくせい

- PSA: 21.26

1H-Azepine,hexahydro-2-(2-methoxyphenyl)- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM286126-5g |

2-(2-Methoxyphenyl)azepane |

383129-03-1 | 97% | 5g |

$684 | 2021-06-09 | |

| Crysdot LLC | CD12076838-5g |

2-(2-Methoxyphenyl)azepane |

383129-03-1 | 97% | 5g |

$725 | 2024-07-24 | |

| Chemenu | CM286126-5g |

2-(2-Methoxyphenyl)azepane |

383129-03-1 | 97% | 5g |

$*** | 2023-05-30 |

1H-Azepine,hexahydro-2-(2-methoxyphenyl)- 関連文献

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

1H-Azepine,hexahydro-2-(2-methoxyphenyl)-に関する追加情報

Comprehensive Overview of 1H-Azepine,hexahydro-2-(2-methoxyphenyl)- (CAS No. 383129-03-1)

The compound 1H-Azepine,hexahydro-2-(2-methoxyphenyl)-, identified by its CAS No. 383129-03-1, is a specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research. This seven-membered heterocyclic structure, featuring a methoxyphenyl substituent, exhibits unique properties that make it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug discovery, owing to its structural similarity to bioactive scaffolds found in CNS-targeting compounds and GPCR modulators.

Recent trends in AI-assisted drug design have highlighted the importance of such heterocyclic frameworks. The azepine core of this compound aligns with current explorations in neuropharmacology and pain management therapeutics, addressing common search queries like "novel heterocycles for CNS drugs" or "methoxy-substituted azepine derivatives." Its 2-methoxyphenyl moiety is particularly noteworthy, as this functional group frequently appears in compounds with enhanced blood-brain barrier permeability - a hot topic in modern medicinal chemistry discussions.

From a synthetic chemistry perspective, 1H-Azepine,hexahydro-2-(2-methoxyphenyl)- represents an interesting case study in ring expansion methodologies and stereoselective synthesis. The saturated azepine ring system poses both challenges and opportunities in conformational analysis, a subject frequently searched by chemistry students and professionals. The compound's chiral centers make it relevant to ongoing discussions about asymmetric synthesis techniques and chiral pool building blocks in organic synthesis.

In material science applications, derivatives of this compound have shown promise in advanced polymer formulations. The hexahydro-azepine structure contributes to molecular flexibility, while the aromatic methoxyphenyl group can enhance thermal stability - addressing frequent search terms like "heat-resistant polymer additives" and "flexible backbone monomers." These dual characteristics make it a candidate for specialty material development, particularly in high-performance elastomers and engineered thermoplastics.

The analytical characterization of CAS 383129-03-1 involves sophisticated techniques that reflect current laboratory trends. Modern LC-MS methods and multidimensional NMR (frequently searched analytical topics) are essential for confirming its structure and purity. The compound's UV absorption profile makes it suitable for detection using HPLC-UV systems, while its mass fragmentation pattern provides valuable data for structural elucidation workflows - addressing common analytical chemistry queries.

Environmental and green chemistry considerations for this compound follow contemporary sustainability trends. Researchers exploring biocatalytic synthesis routes (a growing search topic) have examined similar azepine derivatives as potential targets for enzyme-mediated transformations. The methoxy group in particular may influence the compound's biodegradation profile, making it relevant to discussions about eco-friendly heterocycles and benign by design approaches in chemical development.

In computational chemistry applications, 1H-Azepine,hexahydro-2-(2-methoxyphenyl)- serves as an interesting subject for molecular docking studies and quantum mechanical calculations - both highly searched topics in computational drug discovery. Its balanced lipophilicity profile (predicted by common ADMET modeling software) and conformational flexibility make it a valuable case study for students learning about molecular dynamics simulations and pharmacophore modeling techniques.

The commercial availability of CAS 383129-03-1 through specialty chemical suppliers meets the needs of researchers investigating structure-activity relationships in medicinal chemistry. Its growing presence in high-throughput screening libraries reflects the pharmaceutical industry's interest in diverse heterocyclic scaffolds. This aligns with frequent search queries about "building blocks for combinatorial chemistry" and "privileged structures in drug discovery."

From a regulatory perspective, proper handling and characterization of this compound follow standard laboratory safety protocols (a consistently searched topic). While not classified as hazardous, its storage and handling require basic chemical hygiene practices, including protection from moisture and oxidation - considerations that address common laboratory safety questions among new researchers.

Future research directions for 1H-Azepine,hexahydro-2-(2-methoxyphenyl)- may explore its potential in photopharmacology (an emerging search term) due to the light-sensitive nature of methoxy-substituted aromatics. Additionally, its application in metal-organic frameworks (MOFs) and supramolecular chemistry represents an underexplored area that could yield innovative materials, addressing growing interest in these advanced research fields.

383129-03-1 (1H-Azepine,hexahydro-2-(2-methoxyphenyl)-) Related Products

- 383128-44-7(2-(2-Methoxy-benzyl)-piperidine)

- 383127-71-7(2-(2-ethoxyphenyl)pyrrolidine)

- 68548-77-6(2-(2-Phenoxyphenyl)pyrrolidine)

- 21160-87-2(L-Glutamic acid-)

- 1351621-33-4(2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide)

- 54942-64-2(5-Hydroxy-2-methoxyphenethanolamine)

- 23755-44-4((3-aminopropoxy)trimethylsilane)

- 877639-07-1(N-(3-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetamide)

- 1864350-17-3(3-methyl-3-[(thietan-3-yl)amino]pentan-1-ol)

- 2145726-61-8(3-methyl-2-6-(trifluoromethyl)pyridin-3-ylbutanoic acid)